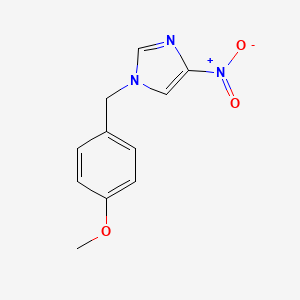

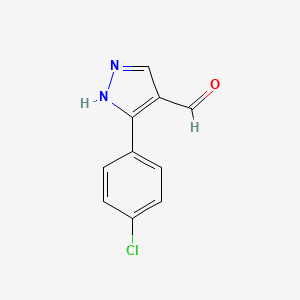

1-(4-甲氧基苄基)-4-硝基-1H-咪唑

描述

Synthesis Analysis

The synthesis of imidazole derivatives is a topic of interest due to their biological and pharmaceutical importance. In the context of 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole, similar compounds have been synthesized through various methods. For instance, the synthesis of imidazo[1,2-a]pyridines and indoles from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, shows the potential for creating imidazole derivatives with different substituents . Additionally, the synthesis of a pyrazole compound with methoxyphenyl groups has been characterized by IR, NMR, and X-ray diffraction methods, indicating the feasibility of characterizing similar imidazole compounds using these techniques . Furthermore, the synthesis of benzimidazole derivatives with a nitrobenzyl group has been reported, which is relevant to the nitro and methoxybenzyl groups in the compound of interest .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be determined using various spectroscopic and crystallographic techniques. For example, the crystal structure of a pyrazole compound with methoxyphenyl groups was determined using X-ray diffraction, and the molecular geometry was analyzed using density functional theory (DFT) calculations . Similarly, the crystal structure of a benzimidazole derivative with a nitrobenzyl group was determined, revealing intermolecular π-π interactions and van der Waals interactions contributing to the stability of the crystal packing . These studies suggest that the molecular structure of 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole could also be analyzed using XRD and DFT calculations to understand its geometry and intermolecular interactions.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, which can be used to modify their structure or properties. The use of the 4-nitrobenzyl group for the protection of hydroxyl functions, which can be selectively removed, is an example of a chemical reaction that could be relevant to the compound of interest . Additionally, electrochemical oxidative methoxylation has been used to introduce methoxy groups into imidazole derivatives, which could potentially be applied to the methoxybenzyl group in 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of methoxy and nitro groups can affect the compound's solubility, bioavailability, and pharmacokinetic characteristics . The synthesis of imidazole derivatives with various substituents has been explored, and their biological activities, such as antimicrobial and anticancer properties, have been investigated . These studies provide insight into how the substituents on the imidazole ring can impact the compound's properties and potential applications in medicinal chemistry.

科学研究应用

肽合成

1-(4-甲氧基苄基)-4-硝基-1H-咪唑在肽合成中有应用。Stewart(1968年)讨论了p-甲氧基苄酯在受保护氨基酸和肽的制备中的应用,涉及咪唑促进的缩合反应。这种技术展示了p-甲氧基苄作为羧基保护基在合成修改后的胰岛素A链序列的受保护五肽片段中的应用,展示了该化合物在肽合成中的实用性(Stewart, 1968)。

抗菌活性

Maheta、Patel和Naliapara(2012年)报道了具有抗菌性能的新型咪唑衍生物的合成。他们的研究包括制备1-(4-甲氧基苄基)-2-丁基-4-氯-5-(3-芳基异噁唑-5-基)-1H-咪唑,显示出潜在的抗菌活性,表明其在新型抗菌剂的开发中的应用(Maheta, Patel, & Naliapara, 2012)。

抗分枝杆菌活性

Miranda和Gundersen(2009年)合成了4-取代的1-(p-甲氧基苄基)咪唑,以模拟抗分枝杆菌嘌呤的结构部分。他们探索了各种转化反应,创造了具有不同咪唑和(杂)芳基之间间隔的潜在抗分枝杆菌剂。几种化合物在体外显示出抗分枝杆菌活性,突显了它们在治疗分枝杆菌感染中的潜力(Miranda & Gundersen, 2009)。

血管舒张和降压效应

Navarrete-Vázquez等人(2010年)研究了苯并[d]咪唑衍生物,包括1H-苯并[d]咪唑,对其血管舒张和降压效应。他们合成了一系列显示出强效血管舒张效应的类似物,并评估了它们的降压活性,有助于心血管疾病治疗研究(Navarrete-Vázquez等人,2010年)。

化学传感器开发

Afandi、Purwono和Haryadi(2020年)合成了一种氨基的咪唑衍生物化学传感器。他们展示了该化合物定量检测丁基胺的能力,显示了其在开发氨基传感器方面的应用,这可能对各种分析和工业过程产生影响(Afandi, Purwono, & Haryadi, 2020)。

作用机制

安全和危害

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals, including the use of appropriate personal protective equipment and adherence to safe handling procedures .

未来方向

The future research directions for this compound could involve further studies of its synthesis, properties, and potential applications. This could include exploring new methods of synthesis, investigating its behavior under different conditions, and testing its effectiveness in various applications .

属性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-10-4-2-9(3-5-10)6-13-7-11(12-8-13)14(15)16/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXHFZPLOZDEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(N=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356488 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzyl)-4-nitro-1H-imidazole | |

CAS RN |

68019-66-9 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299020.png)

![Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-](/img/structure/B1299023.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1299054.png)